molecular formula C16H19N3O3S B5618817 [[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino][4-(methylthio)phenyl]acetic acid

[[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino][4-(methylthio)phenyl]acetic acid

Cat. No. B5618817
M. Wt: 333.4 g/mol
InChI Key: GAQNWZPOSKURNN-UHFFFAOYSA-N
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Description

Heterocyclic compounds, especially those containing oxadiazole rings, are of significant interest due to their diverse chemical reactions and broad spectrum of pharmacological activities. The oxadiazole moiety, present in the compound of interest, is known for its role in the development of new molecules with potential applications in various fields including medicinal chemistry and material science.

Synthesis Analysis

Synthesis of 1,2,4-oxadiazoles typically involves the use of primary amidoximes and acylating agents as initial reactants. Pathways for the synthesis of this class of compounds often include reactions of 1,3-dipolar cycloaddition, highlighting the versatility of oxadiazoles as building blocks for heterocyclic compounds (Pharmaceutical Chemistry Journal, 2005).

Molecular Structure Analysis

Oxadiazoles are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structural feature contributes to their unique electronic and photophysical properties, making them suitable for applications in material science and as chemosensors for metal ions (Critical reviews in analytical chemistry, 2022).

Chemical Reactions and Properties

The reactivity of oxadiazoles allows for a range of chemical transformations, enabling the synthesis of various heterocyclic compounds. Their unique reactivity facilitates mild reaction conditions for generating versatile products, including those with potential applications in dye synthesis and heterocyclic chemistry (Current organic synthesis, 2020).

properties

IUPAC Name

2-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]-2-(4-methylsulfanylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19(9-13-17-15(22-18-13)11-3-4-11)14(16(20)21)10-5-7-12(23-2)8-6-10/h5-8,11,14H,3-4,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQNWZPOSKURNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC(=N1)C2CC2)C(C3=CC=C(C=C3)SC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino][4-(methylthio)phenyl]acetic acid

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